Decanamide

Catalog No.
S8062951
CAS No.
67700-97-4
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanamide

CAS Number

67700-97-4

Product Name

Decanamide

IUPAC Name

decanamide

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)

InChI Key

TUTWLYPCGCUWQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)N

Canonical SMILES

CCCCCCCCCC(=O)N

Decanamide is a primary fatty amide. It is functionally related to a decanoic acid.

Decanamide, also known as n-Decanamide, Capramide, Decanoic acid amide, and Decylamide, is a primary fatty amide with the chemical formula C10H21NOC_{10}H_{21}NO and a molecular weight of approximately 171.28 g/mol. This compound is derived from decanoic acid and is characterized by its long hydrocarbon chain, which imparts unique physical and chemical properties. Decanamide appears as a white crystalline solid at room temperature and has a melting point of around 37 °C .

Typical of amides. Key reactions include:

  • Hydrolysis: Decanamide can be hydrolyzed in the presence of water and an acid or base to yield decanoic acid and ammonia.
  • Transamidation: This involves the exchange of the amine group in decanamide with another amine, leading to the formation of different amides.
  • Reduction: Decanamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Acylation: It can react with alcohols to form esters through an acylation reaction.

Decanamide exhibits biological activity that has been explored in various studies. It has been noted for its potential antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it has been investigated for its role as a skin-conditioning agent in cosmetic formulations due to its emollient properties . Some studies suggest that decanamide may also have anti-inflammatory effects, making it a candidate for therapeutic applications.

Decanamide can be synthesized through several methods:

  • Amidation of Decanoic Acid: This method involves reacting decanoic acid with ammonia or an amine under heat, often requiring a catalyst to facilitate the reaction.
  • Fatty Acid Reduction: Decanamide can be obtained by reducing decanoic acid using lithium aluminum hydride or similar reducing agents.
  • Catalytic Hydrogenation: Decanoic acid can undergo catalytic hydrogenation in the presence of ammonia to yield decanamide .
  • Direct Amidation: In this method, decanoic acid is reacted directly with an amine in a solvent under reflux conditions.

Research into the interactions of decanamide with other compounds has revealed insights into its behavior in biological systems. Interaction studies have shown that decanamide can influence membrane fluidity and permeability due to its fatty nature, which may enhance the absorption of other active ingredients when used in formulations . Furthermore, studies indicate that it may interact synergistically with other antimicrobial agents, enhancing their efficacy against resistant strains of bacteria.

Several compounds share structural similarities with decanamide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
OctanamideC8H17NOC_8H_{17}NOShorter carbon chain; used in similar applications.
DodecanamideC12H25NOC_{12}H_{25}NOLonger carbon chain; higher melting point; more hydrophobic.
HexadecanamideC16H33NOC_{16}H_{33}NOSignificantly longer chain; exhibits different solubility properties.
N,N-Dimethyl DecanamideC12H25NC_{12}H_{25}NContains dimethyl groups; alters solubility and reactivity.

Decanamide is unique due to its specific carbon chain length and functional group positioning, which influence its physical properties and biological activity compared to these similar compounds . Its balance between hydrophobic characteristics from the long carbon chain and the polar amide group allows it to serve diverse roles in both industrial applications and biological systems.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

UNII

N1468ZF07R

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

Amides, C10-16: ACTIVE

Dates

Last modified: 11-23-2023

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